7-Bromo-5-iodobenzothiazol-2-amine
Description
7-Bromo-5-iodobenzothiazol-2-amine (C₇H₄BrIN₂S, molecular weight: 354.99 g/mol) is a di-halogenated benzothiazole derivative featuring bromine and iodine substituents at positions 7 and 5, respectively, and an amine group at position 2. Benzothiazoles are heterocyclic compounds with a sulfur atom in the thiazole ring, contributing to their electronic diversity and utility in pharmaceuticals, agrochemicals, and materials science. The combination of bromine and iodine in this compound introduces steric bulk, high molecular weight, and distinct electronic effects, which may influence reactivity, solubility, and crystallographic behavior.
Properties
Molecular Formula |
C7H4BrIN2S |
|---|---|
Molecular Weight |
355.00 g/mol |
IUPAC Name |
7-bromo-5-iodo-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C7H4BrIN2S/c8-4-1-3(9)2-5-6(4)12-7(10)11-5/h1-2H,(H2,10,11) |
InChI Key |
KRZIIMHWARNZMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1N=C(S2)N)Br)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Comparison Table: Halogenated Benzothiazoles
Heterocycle Core Variations: Benzothiazole vs. Benzoxazole
Replacing sulfur with oxygen in the heterocycle yields benzoxazole derivatives. For example, 5-bromo-2-methyl-1,3-benzoxazol-7-amine (C₈H₇BrN₂O, molecular weight: 227.06 g/mol) features a benzoxazole core with bromine at position 5 and a methyl group at position 2 . However, sulfur’s larger atomic size in benzothiazoles may improve lipophilicity, favoring membrane permeability in biological applications.
Key Comparison Table: Benzothiazole vs. Benzoxazole
Reactivity and Substitution Patterns
Evidence from brominated thiadiazoles (e.g., 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole) demonstrates that bromine substituents in electron-deficient heterocycles are susceptible to nucleophilic substitution, particularly with secondary amines . For this compound, the electron-withdrawing effects of both halogens may activate the bromine (position 7) for substitution reactions, while iodine’s lower electronegativity could render it less reactive. This contrasts with mono-halogenated analogs like 6-bromo-1,3-benzothiazol-2-amine, where bromine is the sole leaving group.
Crystallographic and Computational Insights
The SHELX program suite, widely used for small-molecule crystallography, has been critical in resolving structures of halogenated benzothiazoles . For example, 6-bromo-1,3-benzothiazol-2-amine crystallizes in the monoclinic space group P2₁/c, with intermolecular N–H···N hydrogen bonds stabilizing the lattice . The di-halogenated target compound may exhibit more complex packing due to iodine’s larger van der Waals radius, though experimental data are needed to confirm this.
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